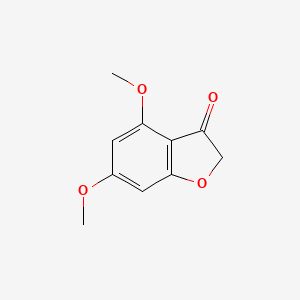

4,6-Dimethoxycoumaranone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4,6-Dimethoxycoumaranone has been reported in the literature . For instance, a series of substituted phenyliminomethylenecoumarins derivatives were synthesized and screened for anticancer activities . The structures of the new compounds were determined by MS, HNMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxycoumaranone can be analyzed using various techniques such as X-ray crystallography . This technique allows researchers to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .Chemical Reactions Analysis

The chemical reactions involving 4,6-Dimethoxycoumaranone can be studied using various techniques such as titration . In a titration, a carefully measured volume of a solution of known concentration is added to a measured volume of a solution containing the compound whose concentration is to be determined .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethoxycoumaranone can be analyzed using various techniques. For instance, the hardness, topography, and hydrophilicity of the compound can be studied, as these properties are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen

Cytotoxic and Antioxidant Properties

4,6-Dimethoxycoumaranone derivatives like 6-ethoxy-4-methylcoumarin have been synthesized and studied for their biological properties. These derivatives show slight cytotoxic effects and exhibit antioxidant activities, without significantly changing the oxidative status in various concentrations. These properties make them potential candidates for further medicinal applications (Çelikezen et al., 2020).

Application in Biological Systems

Dimethoxycoumarin derivatives are known for their strong micro-environment sensitivity, making them useful fluorescence reporters in biological systems. For instance, 6,7-dimethoxy-coumarin has been studied as a probe for hydration dynamics in biologically relevant systems like aerosol-OT reverse micelles. Its sensitivity to hydration and mobility of its microenvironment has been confirmed, indicating its potential in protein studies and as a substrate for hydrolase enzymes (Ghose et al., 2018).

Metabolic Mechanism Insights

Compounds like scoparone (6,7-dimethoxycoumarin) have been studied for their effects on metabolite levels related to liver diseases such as Yanghuang syndrome (YHS). The metabolic effects of scoparone indicate its efficacy in regulating key metabolic pathways associated with liver disease, providing valuable insights into the mechanisms of action of natural medicines (Fang et al., 2016).

Antifungal and Anti-inflammatory Properties

Dimethoxycoumarin derivatives like 6,7-dimethoxycoumarin have shown antifungal activities against various plant pathogenic fungi. They have also been studied for their anti-inflammatory properties in vitro, demonstrating potential as therapeutic agents for immediate-type allergic reactions and other inflammatory conditions (Afek et al., 1986); (Taechowisan et al., 2007).

Structural Relationship and Bioactivity

Studies have explored the relationship between the structure of dimethoxycoumarin derivatives and their bioactivity. For example, modifications in 4-senecioyloxymethyl-6,7-dimethoxycoumarin have revealed the importance of certain moieties for its angiogenesis inhibitory activity, indicating the potential for developing targeted therapeutics (Nam et al., 2002).

Eigenschaften

IUPAC Name |

4,6-dimethoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-6-3-8(13-2)10-7(11)5-14-9(10)4-6/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQJNUVFRZIYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CO2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345722 | |

| Record name | 4,6-Dimethoxycoumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxycoumaranone | |

CAS RN |

4225-35-8 | |

| Record name | 4,6-Dimethoxycoumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.